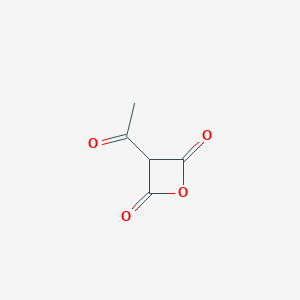







|
REACTION_CXSMILES
|
[CH2:1]([C:8]([OH:10])=[O:9])[C:2]([CH2:4]C(O)=O)=[O:3].[C:11](OC(=O)C)(=[O:13])C>C(O)(=O)C>[CH3:4][C:2]([CH:1]1[C:8](=[O:9])[O:10][C:11]1=[O:13])=[O:3]
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
43 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred below 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
The acid dissolved slowly
|
|
Type
|
CUSTOM
|
|
Details
|
a pale yellow precipitate was formed over 3 h
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with glacial acetic acid (30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant white powder was dried at high vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C1C(=O)OC1=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 86% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |